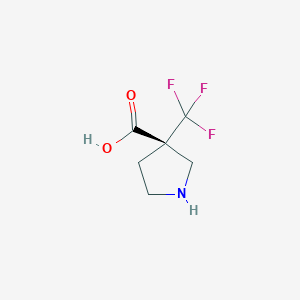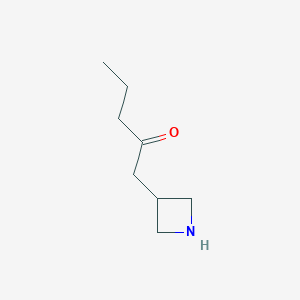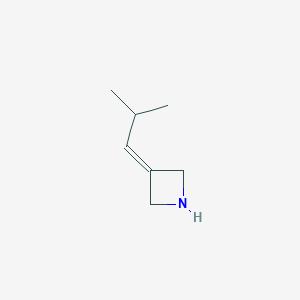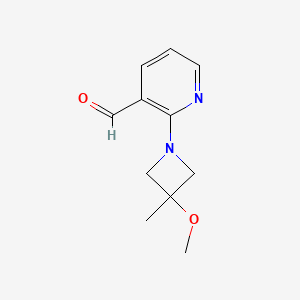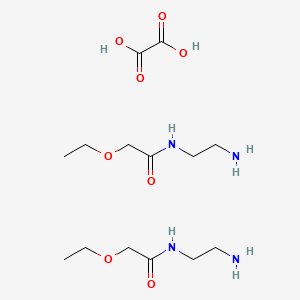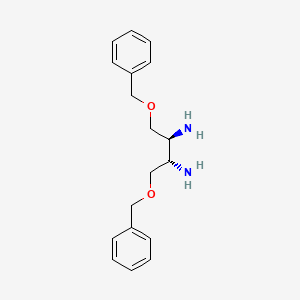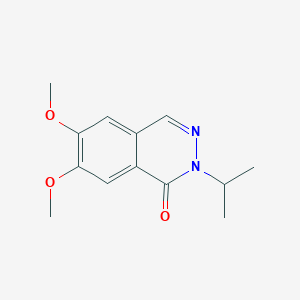
6,7-Dimethoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a heterocyclic compound with potential applications in various fields of chemistry and pharmacology. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms. The presence of methoxy groups and an isopropyl group adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethoxybenzaldehyde with isopropylamine can lead to the formation of an intermediate, which upon cyclization yields the desired phthalazinone compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy groups and isopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds can be used for substitution reactions, often in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives with different chemical and biological properties.
Scientific Research Applications
6,7-Dimethoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, can be explored through in vitro and in vivo studies.
Medicine: Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the methoxy groups and a similar core structure but differs in the presence of a tetrahydroisoquinoline ring.
Quinoxaline Derivatives: These compounds contain a nitrogen-containing heterocyclic core similar to phthalazinone and exhibit diverse biological activities.
4-Hydroxy-2-quinolones: These compounds have a quinolone core and are known for their pharmaceutical applications.
Uniqueness
6,7-Dimethoxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to its specific substitution pattern and the presence of both methoxy and isopropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
6,7-dimethoxy-2-propan-2-ylphthalazin-1-one |
InChI |
InChI=1S/C13H16N2O3/c1-8(2)15-13(16)10-6-12(18-4)11(17-3)5-9(10)7-14-15/h5-8H,1-4H3 |
InChI Key |
YCICFHAYDGXMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC(=C(C=C2C=N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


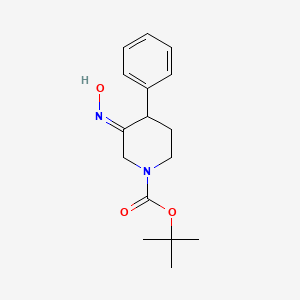
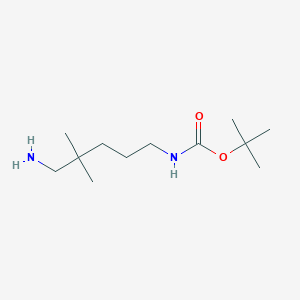

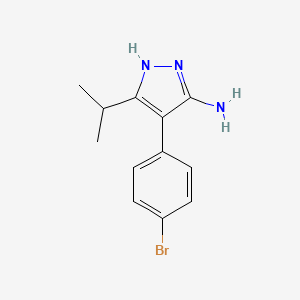

![1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B15252317.png)
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2,4(9),10-triene-3,10-diol](/img/structure/B15252324.png)
